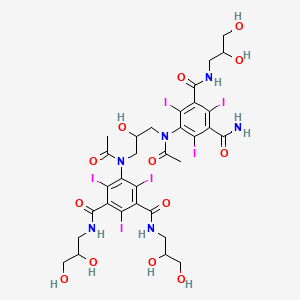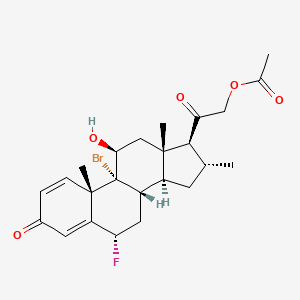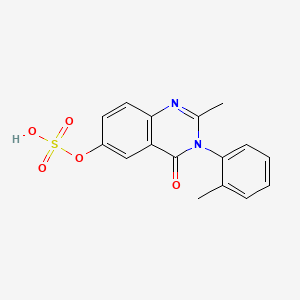
Methaqualone 6-Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methaqualone 6-Sulfate is a derivative of methaqualone, a sedative-hypnotic drug that was first synthesized in the 1950s. Methaqualone itself gained popularity in the 1960s and 1970s for its use as a tranquilizer and treatment for insomnia. This compound is a sulfate ester of methaqualone, which may exhibit different pharmacological properties compared to its parent compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methaqualone 6-Sulfate typically involves the sulfation of methaqualone. The process begins with the preparation of methaqualone, which is synthesized through the cyclization of anthranilic acid derivatives with o-toluidine. The resulting methaqualone is then reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Methaqualone 6-Sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound back to methaqualone.
Substitution: The sulfate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfate group.
Major Products Formed:
Oxidation: Methaqualone sulfoxide, methaqualone sulfone.
Reduction: Methaqualone.
Substitution: Methaqualone derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Methaqualone 6-Sulfate has several scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the synthesis of other chemical compounds and as a reagent in various industrial processes.
Wirkmechanismus
Methaqualone 6-Sulfate exerts its effects by modulating the activity of the gamma-aminobutyric acid (GABA) receptor, similar to methaqualone. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects. The sulfate group may alter the compound’s pharmacokinetics and receptor binding affinity, potentially resulting in different pharmacological properties compared to methaqualone.
Vergleich Mit ähnlichen Verbindungen
Methaqualone: The parent compound, known for its sedative-hypnotic effects.
Mecloqualone: An analog with similar pharmacological properties but different potency and duration of action.
Etaqualone: Another analog with similar effects but different chemical structure.
Uniqueness: Methaqualone 6-Sulfate is unique due to the presence of the sulfate group, which may influence its solubility, stability, and pharmacokinetics. This modification can lead to differences in its therapeutic and side effect profile compared to other methaqualone analogs.
Eigenschaften
IUPAC Name |
[2-methyl-3-(2-methylphenyl)-4-oxoquinazolin-6-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-10-5-3-4-6-15(10)18-11(2)17-14-8-7-12(23-24(20,21)22)9-13(14)16(18)19/h3-9H,1-2H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJZRNMIHUMAPHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)OS(=O)(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857966 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67982-38-1 |
Source


|
| Record name | 2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-6-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

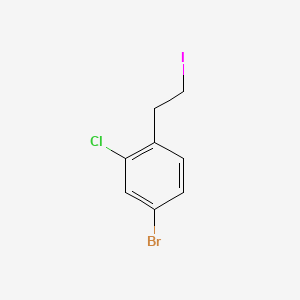
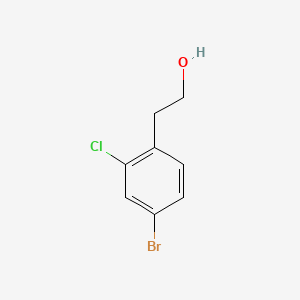
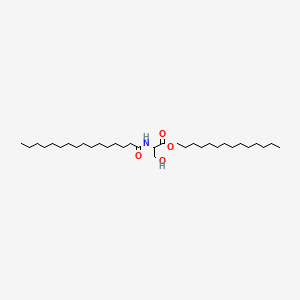
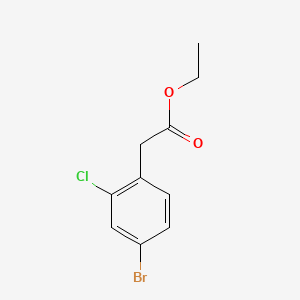
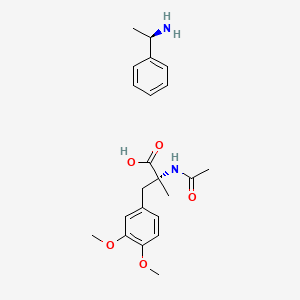

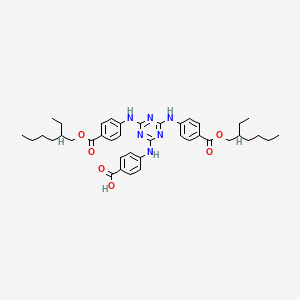
![4-Methyl-N-[2-(trichloroacetyl)phenyl]benzene-1-carboximidoyl chloride](/img/structure/B585747.png)
